molecular formula C17H15FO3 B1439375 3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid CAS No. 1087793-41-6

3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid

Cat. No. B1439375
CAS RN: 1087793-41-6
M. Wt: 286.3 g/mol
InChI Key: MBRXKFNNDIYLRV-CSKARUKUSA-N
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Description

The compound “3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid”, also known as GSK-101, belongs to the class of nonsteroidal anti-inflammatory compounds. It has a molecular weight of 286.3 . The IUPAC name for this compound is (2E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+ . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photoalignment in Liquid Crystals

Research by Hegde et al. (2013) explores derivatives of prop-2-enoic acid, including fluorinated phenols, for their ability to promote photoalignment in commercial nematic liquid crystals. This study highlights the significance of fluoro-substituents in achieving superior photoalignment, indicating potential applications in liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Synthesis of Fluoropyridines

Wittmann et al. (2006) describe a novel synthesis pathway leading to 4-fluoropyridines, where fluorinated prop-2-enoic acids play a crucial role. This research could pave the way for new applications in the development of specialized chemicals and pharmaceuticals (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

Applications in Benzoxazine Synthesis

Trejo-Machin et al. (2017) investigated the use of phenylpropanoic acid, a relative of the compound , for creating benzoxazine monomers. These findings have implications for the use of fluorinated prop-2-enoic acids in developing materials with specific thermal and thermo-mechanical properties, beneficial for engineering plastics and membrane materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Impact on Molecular Structure and Interactions

Studies on molecules like 4-methoxycinnamic acid, which shares a similar structure with the compound , reveal insights into hydrogen bonding and molecular interactions. Such research is essential for understanding the behavior of fluorinated prop-2-enoic acids in complex molecular systems (Yang, Han, Xia, & Wang, 2006).

Influence on Herbicidal Properties

Hamprecht et al. (2004) discuss how the introduction of fluorine atoms into certain compounds, like benzoxazin-4-one, significantly alters their herbicidal properties. This research suggests potential agricultural applications for fluorinated prop-2-enoic acids in developing more effective herbicides (Hamprecht, Würzer, & Witschel, 2004).

Safety And Hazards

For safety information and potential hazards associated with this compound, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as first-aid measures in case of exposure.

properties

IUPAC Name

(E)-3-[3-fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO3/c1-12(14-5-3-2-4-6-14)21-16-9-7-13(11-15(16)18)8-10-17(19)20/h2-12H,1H3,(H,19,20)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRXKFNNDIYLRV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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